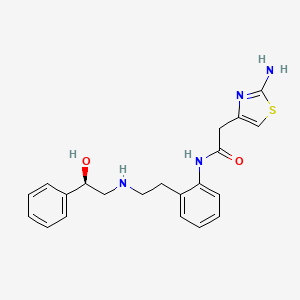
ortho-Mirabegron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortho-Mirabegron is a selective beta-3 adrenergic receptor agonist primarily used for the treatment of overactive bladder (OAB) and neurogenic detrusor overactivity (NDO). It works by relaxing the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of urgency and frequency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ortho-Mirabegron involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The synthetic route typically includes:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the beta-3 adrenergic agonist moiety: This step involves the coupling of the thiazole ring with a suitable beta-3 agonist precursor.
Purification: The final product is purified using HPLC to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to form the desired intermediates.
Purification and crystallization: The crude product is purified using techniques such as crystallization and HPLC.
Quality control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ortho-Mirabegron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
Ortho-Mirabegron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Investigated for its effects on bladder muscle cells and other tissues.
Medicine: Primarily used for treating overactive bladder and neurogenic detrusor overactivity
Industry: Employed in the development of new pharmaceuticals targeting beta-3 adrenergic receptors.
Mechanism of Action
Ortho-Mirabegron exerts its effects by selectively activating beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the urine storage phase, thereby increasing bladder capacity. The molecular targets involved include the beta-3 adrenergic receptors, which mediate the relaxation response .
Comparison with Similar Compounds
Similar Compounds
Vibegron: Another beta-3 adrenergic receptor agonist used for treating overactive bladder.
Solifenacin: An antimuscarinic agent used in combination with beta-3 agonists for enhanced efficacy.
Uniqueness
Ortho-Mirabegron is unique in its selective activation of beta-3 adrenergic receptors, which distinguishes it from other treatments like antimuscarinic agents that have broader receptor activity. This selectivity results in fewer side effects and a more favorable safety profile .
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[2-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c22-21-24-17(14-28-21)12-20(27)25-18-9-5-4-6-15(18)10-11-23-13-19(26)16-7-2-1-3-8-16/h1-9,14,19,23,26H,10-13H2,(H2,22,24)(H,25,27)/t19-/m0/s1 |
InChI Key |
CXHPTFWIGBBNKE-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















